磷酸哌嗪

描述

Piperazine phosphate is a compound that involves piperazine acting as a template or structural component in various inorganic frameworks. It is not explicitly mentioned in the provided papers, but its role can be inferred from the synthesis and structures of related compounds where piperazine is incorporated into metal phosphates, such as iron, aluminum, and zinc phosphates . Piperazine's versatility in forming stable complexes with metals and its ability to act as a ligand is evident from these studies.

Synthesis Analysis

The synthesis of piperazine-templated metal phosphates typically involves solvothermal or hydrothermal methods. For instance, two mixed-valence iron phosphates were synthesized under solvothermal conditions, with piperazine acting as a template . Similarly, a new layered aluminophosphate was synthesized and templated by piperazinium ions . The pH-controlled hydrothermal synthesis was used to create two zinc N,N'-piperazinebis(methylenephosphonate) frameworks, demonstrating the influence of pH on the resulting structure .

Molecular Structure Analysis

The molecular structures of piperazine-templated compounds are characterized by complex frameworks. For example, the iron phosphates exhibit a 3-D framework with layers pillared by HPO4 groups and piperazinium dications at the intersections of channels . The aluminophosphate sheets are linked in a strictly alternating fashion with piperazine molecules hydrogen-bonded between them . The zinc phosphonates have 'zinc phosphate' chains or sheets linked into three dimensions via organic moieties .

Chemical Reactions Analysis

Piperazine-templated compounds undergo various chemical reactions, particularly during synthesis. The reactions involve coordination of metal ions with phosphate or phosphonate groups and piperazine, leading to the formation of complex structures. The pH of the reaction mixture can significantly influence the deprotonation of ligands and the geometry of the resulting metal-organic frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine-templated compounds are diverse. For instance, the iron phosphates show intersecting 8-ring channels within their structure . The aluminophosphate has a unique 4.6 net with rows of fused six rings . The zinc phosphonates exhibit large channels for water molecules, which can be reversibly lost upon heating . Piperazine hexahydrate itself forms a three-dimensional framework with hydrogen-bonded water molecules . The thermal stability of these compounds varies, with some showing unusual high thermal stability, such as the chromium-piperazinium phosphate .

科学研究应用

1. Fire Safety of Polypropylene/Ammonium Polyphosphate Composites

- Summary of Application: Piperazine phosphate doped with Mn2+ (HP-Mn) is used as a new char-forming agent for intumescent flame retardant systems (IFR). It was designed and synthesized using 1-hydroxy ethylidene-1,1-diphosphonic acid, piperazine, and manganese acetate tetrahydrate as raw materials .

- Methods of Application: The effect of HP-Mn and ammonium polyphosphate (APP) on the fire safety and thermal stability of polypropylene (PP) was investigated .

- Results or Outcomes: The combined incorporation of 25 wt.% APP/HP-Mn at a ratio of 1:1 endowed the flame retardant PP composite with the limiting oxygen index (LOI) of 30.7% and UL-94 V-0 rating .

2. Antimicrobial Polymers

- Summary of Application: Piperazine is used in the synthesis of antimicrobial polymers due to their wide range of pharmacological activities .

- Methods of Application: The piperazine molecule is modified and used in the treatment of intestinal infections .

- Results or Outcomes: The use of piperazine in the synthesis of antimicrobial polymers leads to the development of new therapeutic agents .

3. Vulcanization Process of Rubber

- Summary of Application: Piperazine phosphate is used as an accelerator in the vulcanization process of rubber .

- Methods of Application: It is added during the vulcanization process to speed up the reaction .

- Results or Outcomes: The addition of Piperazine phosphate improves the efficiency of the vulcanization process .

4. Antimicrobial Polymers

- Summary of Application: Piperazine is used in the synthesis of antimicrobial polymers due to their wide range of pharmacological activities .

- Methods of Application: The piperazine molecule is modified and used in the treatment of intestinal infections .

- Results or Outcomes: The use of piperazine in the synthesis of antimicrobial polymers leads to the development of new therapeutic agents .

5. Treatment for Ascariasis and Enterobiasis

- Summary of Application: Piperazine phosphate is used as an alternative treatment for ascariasis caused by Ascaris lumbricoides (roundworm) and enterobiasis (oxyuriasis) caused by Enterobius vermicularis (pinworm) .

- Methods of Application: It is administered to patients suffering from these conditions .

- Results or Outcomes: It has been found to be effective in treating these conditions .

6. Dissolving Uric Acid

- Summary of Application: Outside the body, piperazine has a remarkable power to dissolve uric acid and producing a soluble urate .

- Methods of Application: It is used in clinical settings to treat conditions related to uric acid .

- Results or Outcomes: In clinical experience, it has not proved equally successful .

7. Antimicrobial Polymers

- Summary of Application: Piperazine is used in the synthesis of antimicrobial polymers due to their wide range of pharmacological activities .

- Methods of Application: The piperazine molecule is modified and used in the treatment of intestinal infections .

- Results or Outcomes: The use of piperazine in the synthesis of antimicrobial polymers leads to the development of new therapeutic agents .

8. Treatment for Ascariasis and Enterobiasis

- Summary of Application: Piperazine phosphate is used as an alternative treatment for ascariasis caused by Ascaris lumbricoides (roundworm) and enterobiasis (oxyuriasis) caused by Enterobius vermicularis (pinworm) .

- Methods of Application: It is administered to patients suffering from these conditions .

- Results or Outcomes: It has been found to be effective in treating these conditions .

9. Dissolving Uric Acid

- Summary of Application: Outside the body, piperazine has a remarkable power to dissolve uric acid and producing a soluble urate .

- Methods of Application: It is used in clinical settings to treat conditions related to uric acid .

- Results or Outcomes: In clinical experience, it has not proved equally successful .

安全和危害

未来方向

Piperazine-based antimicrobial polymers are a promising area of research . The synthesis of numerous antimicrobial polymers using various antimicrobial agents but lacks the use of piperazine molecule, which is of pharmaceutical importance . This review gives an insight into the current and future perspective for the development of piperazine-based antimicrobial polymers .

属性

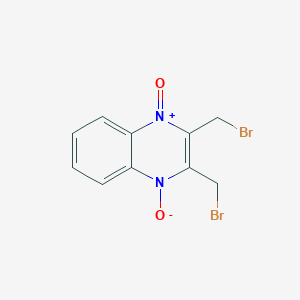

IUPAC Name |

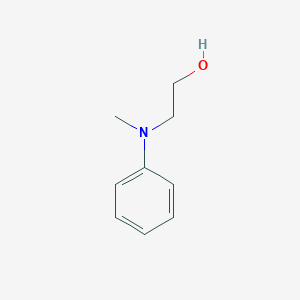

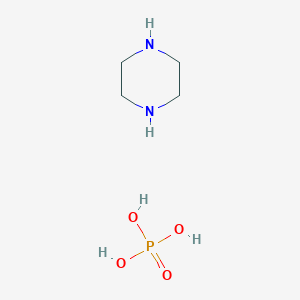

phosphoric acid;piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.H3O4P/c1-2-6-4-3-5-1;1-5(2,3)4/h5-6H,1-4H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQWFVUVBGSGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-85-0 (Parent) | |

| Record name | Piperazine, phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014538568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70932581 | |

| Record name | Phosphoric acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine phosphate | |

CAS RN |

1951-97-9, 14538-56-8 | |

| Record name | Piperazine, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14538-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014538568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine, compound with phosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperazinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7S1V82385 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。